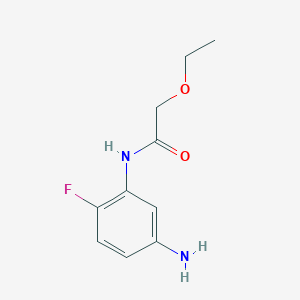

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide

Description

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide (CAS: 75001-47-7) is an acetamide derivative with a molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . Its structure features a 5-amino-2-fluorophenyl group attached to the acetamide nitrogen and an ethoxy (–OCH₂CH₃) substituent on the acetamide's α-carbon. The fluorine atom at the phenyl ring's 2-position introduces electronic effects, while the 5-amino group may participate in hydrogen bonding, influencing solubility and biological interactions . Its calculated partition coefficient (XLogP3: 0.6) suggests moderate lipophilicity .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSWDOMWDBHMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and ethyl bromoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Procedure: The 5-amino-2-fluoroaniline is reacted with ethyl bromoacetate under reflux conditions to form the ethoxyacetamide derivative.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Phenyl Ring Substituents

Amino Group Position

- N-(4-Amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7): The amino group shifts to the 4-position, and the fluorine is replaced by ethoxy.

- N-(5-Amino-2-methoxyphenyl)acetamide (CAS: 64353-88-4): The 2-fluoro substituent is replaced by methoxy (–OCH₃), reducing electronegativity and increasing steric bulk .

Halogen Substitution

- N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (CAS: 878594-89-9): Chlorine replaces fluorine, increasing hydrophobicity (Cl vs. F: higher atomic radius and polarizability). The addition of a thiophene-methylamino group introduces sulfur-based interactions .

Variations in Acetamide Side Chains

Ethoxy vs. Phenoxy/Alkoxy Groups

- N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)acetamide (CAS: 1153549-60-0): The ethoxy group is replaced by a 3-methylphenoxy moiety, increasing molecular weight (274.29 g/mol) and lipophilicity due to the aromatic ring .

Functional Group Additions

Key Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 |

|---|---|---|---|---|---|

| N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide | 75001-47-7 | C₈H₉FN₂O | 168.17 | 2-F, 5-NH₂, α-ethoxy | 0.6 |

| N-(5-Amino-2-methoxyphenyl)acetamide | 64353-88-4 | C₁₀H₁₂N₂O₂ | 192.22 | 2-OCH₃, 5-NH₂ | 1.2* |

| N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)acetamide | 1153549-60-0 | C₁₅H₁₅FN₂O₂ | 274.29 | 2-F, 5-NH₂, phenoxy-3-CH₃ | 3.1* |

| N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide | 878594-89-9 | C₁₅H₁₇ClN₂O₂S | 328.83 | 2-OCH₃, 5-Cl, thiophene-methylamino | 2.8* |

*Estimated based on structural analogs.

Impact of Structural Modifications

- Hydrogen Bonding: The 5-amino group enables hydrogen-bond donor interactions, critical for target binding. Fluorine’s electronegativity may stabilize aromatic π-systems .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-ethoxyacetamide is a compound under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique functional groups that contribute to its biological activity. The synthesis involves standard organic chemistry techniques, including nucleophilic substitutions and acylation reactions. The compound can be synthesized from commercially available starting materials through a series of reactions that yield the target molecule with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to bind to active sites of various enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 10.28 | |

| MCF7 (breast cancer) | 8.107 | |

| A549 (lung cancer) | 9.50 |

These studies suggest that the compound induces apoptosis through mechanisms involving caspase activation and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies indicate that it may reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Case Study on Hepatocellular Carcinoma :

- A study evaluated the effects of this compound on HepG2 cells, revealing significant reductions in cell viability and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in hepatocellular carcinoma therapies.

-

Case Study in Breast Cancer Research :

- In research focusing on breast cancer, the compound was tested against MCF7 cells, showing promising results in inhibiting cell proliferation and inducing apoptotic pathways. The findings suggest that modifications to the compound's structure could enhance its potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.